molecular formula C16H20ClN3O2S B2473724 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine CAS No. 1396799-22-6

4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine

Cat. No.: B2473724
CAS No.: 1396799-22-6
M. Wt: 353.87
InChI Key: MOMFHRPZNIPUAI-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a sulfonyl group attached to a chlorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the pyrazole to the piperidine ring: This step might involve a nucleophilic substitution reaction where the pyrazole is reacted with a piperidine derivative.

    Introduction of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Chlorination of the methylphenyl ring: This step involves the chlorination of the methylphenyl ring using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety or the methyl group on the phenyl ring.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or alkyl halides are often employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole ketone, while reduction could produce a sulfide derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group could play a role in binding to the target, while the pyrazole and piperidine rings might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine
  • 4-((1H-pyrazol-1-yl)methyl)-1-((2-methylphenyl)sulfonyl)piperidine
  • 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)thio)piperidine

Uniqueness

The uniqueness of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a pyrazole and a sulfonyl group attached to a piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-13-15(17)4-2-5-16(13)23(21,22)20-10-6-14(7-11-20)12-19-9-3-8-18-19/h2-5,8-9,14H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMFHRPZNIPUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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